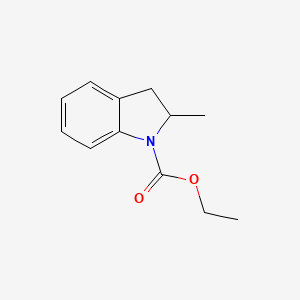

ethyl 2-methyl-1-indolinecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-15-12(14)13-9(2)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZMYSYCWRTAJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(CC2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of Ethyl 2-methyl-1-indolinecarboxylate

Executive Summary

Ethyl 2-methyl-1-indolinecarboxylate (IUPAC: ethyl 2-methyl-2,3-dihydroindole-1-carboxylate) is a highly versatile chemical building block utilized extensively in organic and medicinal chemistry[1]. As a saturated derivative of indole, it provides a unique three-dimensional scaffold that serves as a crucial precursor for synthesizing pharmacologically active molecules, including enzyme inhibitors and receptor-binding ligands[1]. This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and validated synthetic workflows.

Physicochemical Properties & Pharmacokinetic Relevance

Understanding the physicochemical profile of a building block is critical for predicting the pharmacokinetic behavior of its downstream derivatives. Ethyl 2-methyl-1-indolinecarboxylate exhibits properties that closely align with Lipinski’s Rule of Five, making it an ideal lipophilic core for oral drug development.

| Property | Value | Clinical/Synthetic Relevance |

| Molecular Formula | C₁₂H₁₅NO₂ | Defines the core atom economy for structural modifications[2]. |

| Molecular Weight | 205.257 g/mol | Well within the <500 Da limit, allowing ample room for functionalization without compromising oral bioavailability[2]. |

| LogP (Octanol/Water) | 2.5 | Provides optimal lipophilicity, ensuring a balance between aqueous solubility and lipid membrane permeability[3]. |

| Fraction sp³ (Fsp³) | 0.416 | Indicates a high degree of three-dimensionality. Higher Fsp³ values correlate strongly with reduced off-target toxicity and higher clinical success rates[3]. |

| Rotatable Bonds | 2 | Low conformational entropy favors target binding by reducing the entropic penalty upon receptor engagement[3]. |

Structural Reactivity and Mechanistic Pathways

The synthetic power of ethyl 2-methyl-1-indolinecarboxylate lies in its orthogonal reactivity. The molecule can be selectively functionalized at three distinct sites without cross-reactivity, provided the correct mechanistic conditions are applied[1].

-

Aromatic C-5 Substitution: The indoline nucleus is an electron-rich aromatic system. The carbamate nitrogen donates electron density, activating the ring for electrophilic aromatic substitution[4]. Because the fused five-membered 2-methylpyrrolidine ring creates significant steric hindrance at the ortho positions, incoming electrophiles are directed almost exclusively to the C-5 (para) position[4].

-

C-2 Methyl Functionalization: The methyl group at the C-2 position can be converted into a nucleophilic carbanion[1]. Causality Note: This requires deprotonation using a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at -78°C. A non-nucleophilic base is mandatory to prevent unwanted nucleophilic attack on the ester carbonyl[1].

-

N-1 Ester Modification: The ethyl carboxylate group can act as a robust protecting group during ring functionalization, which can later be hydrolyzed to yield the free indoline or converted directly into amides and hydrazides to construct diverse heterocyclic systems[1].

Structural reactivity map highlighting orthogonal functionalization sites.

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progression.

Protocol A: Classical N-Functionalization of 2-Methylindoline

This classical route synthesizes the target compound by introducing the ethyl carboxylate group onto the nitrogen atom of the indoline ring[1].

Causality & Design: The reaction between 2-methylindoline and ethyl chloroformate generates hydrogen chloride (HCl) as a byproduct[1]. If left unneutralized, HCl will protonate the starting indoline, rendering its nitrogen non-nucleophilic and halting the reaction. Therefore, an acid scavenger (base) is strictly required[1].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 2-methylindoline in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Base Addition: Add 1.5 equivalents of triethylamine (TEA). Stir for 10 minutes at room temperature.

-

Electrophile Addition: Cool the reaction vessel to 0°C using an ice bath. Validation Check: The 0°C environment is critical to mitigate the highly exothermic nature of chloroformate addition. Dropwise add 1.1 equivalents of ethyl chloroformate.

-

Propagation & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC). Self-Validation: The reaction is complete when the N-H stretch (~3300 cm⁻¹) disappears via real-time IR spectroscopy, or when the lower-Rf starting material spot is fully consumed on the TLC plate.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Transition Metal-Catalyzed Domino Synthesis

Modern synthetic approaches utilize transition metal catalysis to construct the indoline core and functionalize the nitrogen in a single pot, drastically improving atom economy[4].

Causality & Design: A copper-catalyzed domino amidation/nucleophilic substitution reaction allows for the formation of the indoline ring from ortho-iodophenalkyl mesylates under mild conditions[1]. The copper catalyst facilitates the intermolecular C-N bond formation, which perfectly positions the molecule for an immediate intramolecular nucleophilic attack, displacing the mesylate leaving group[1].

Workflow of the copper-catalyzed domino synthesis of indolines.

Safety and Handling

Ethyl 2-methyl-1-indolinecarboxylate is designated strictly for research use only (RUO) and is not intended for human or veterinary use[1]. Standard laboratory safety protocols must be observed. Reactions involving chloroformates or transition metals must be conducted inside a certified chemical fume hood to mitigate inhalation risks, and personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves and splash-proof safety goggles[1].

References

-

2-Methyl-2,3-dihydro-indole-1-carboxylic acid ethyl ester | 67902-43-6 , MolAid. Available at: [Link]

-

ethyl 2-methyl-1-indolinecarboxylate - Chemical Synthesis Database , ChemSynthesis. Available at: [Link]

-

2-Methyl-2,3-dihydro-indole-1-carboxylic acid ethyl ester (Calculated Properties) , MolAid. Available at: [Link]

Sources

- 1. Ethyl 2-Methyl-1-indolinecarboxylate [benchchem.com]

- 2. 2-Methyl-2,3-dihydro-indole-1-carboxylic acid ethyl ester - CAS号 67902-43-6 - 摩熵化学 [molaid.com]

- 3. 2-Methyl-2,3-dihydro-indole-1-carboxylic acid ethyl ester - CAS号 67902-43-6 - 摩熵化学 [molaid.com]

- 4. Ethyl 2-Methyl-1-indolinecarboxylate [benchchem.com]

Solubility profile of ethyl 2-methyl-1-indolinecarboxylate in organic solvents

Title: Technical Guide: Solubility Profiling and Thermodynamic Analysis of Ethyl 2-methyl-1-indolinecarboxylate

Abstract This technical guide provides a comprehensive framework for determining and analyzing the solubility profile of ethyl 2-methyl-1-indolinecarboxylate (EMIC), a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds. It details the physicochemical basis of dissolution, standardizes the laser monitoring experimental protocol, and applies thermodynamic models (Apelblat, van’t Hoff) to interpret solubility data. This document serves as a blueprint for process chemists optimizing crystallization and purification workflows.

Introduction: Chemical Context and Criticality

Ethyl 2-methyl-1-indolinecarboxylate (EMIC) represents a class of N-acylated indoline derivatives often utilized as chiral precursors or intermediates in the synthesis of antihypertensive agents (e.g., indapamide analogs) and bioactive alkaloids.

The solubility profile of EMIC is the governing parameter for:

-

Reaction Yield: Determining the optimal solvent for N-acylation reactions to prevent premature precipitation.

-

Purification: Designing cooling crystallization cycles where the temperature coefficient of solubility (

) is maximized. -

Green Chemistry: Substituting chlorinated solvents (DCM) with greener alternatives (Ethanol, Ethyl Acetate) based on thermodynamic affinity.

Physicochemical Expectation: Structurally, EMIC possesses a lipophilic indoline core and a polar ethyl carbamate tail. It is expected to exhibit "Class II" solubility behavior: high solubility in medium-polarity aprotic solvents (Acetone, Ethyl Acetate), moderate solubility in protic solvents (Alcohols), and low solubility in water.

Experimental Protocol: Dynamic Laser Monitoring Method

To establish a definitive solubility profile, the Dynamic Laser Monitoring Observation Technique is the gold standard due to its high precision over gravimetric methods. This protocol minimizes human error in detecting the "disappearance point" of the solid phase.

Reagents and Apparatus

-

Solute: Ethyl 2-methyl-1-indolinecarboxylate (Purity > 99.0% by HPLC).

-

Solvents: Methanol, Ethanol, n-Propanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene (Analytical Grade).

-

Apparatus: Jacketed glass vessel (50 mL), Laser transmissometer, Precision thermometer (

K), Smart thermostat.

Step-by-Step Methodology

-

Preparation: Weigh a precise mass (

) of EMIC and solvent ( -

Equilibration: Set the thermostat to a starting temperature (e.g., 278.15 K). Stir continuously at 400 rpm to ensure hydrodynamic homogeneity.

-

Dynamic Heating: Slowly increase the temperature of the circulating water bath (Rate:

). -

Laser Detection: Direct the laser beam through the suspension. A photodetector on the opposite side records light intensity (

).-

State A (Suspension): Scattering is high;

is low. -

State B (Dissolution): As the last crystal dissolves, scattering drops to zero;

spikes to maximum.

-

-

Data Logging: Record the temperature (

) at the exact moment -

Repetition: Add a known mass of solvent to dilute the solution and repeat steps 3-5 to obtain data points for lower concentrations.

Workflow Visualization

Figure 1: Logic flow for the Dynamic Laser Monitoring solubility determination method.

Thermodynamic Modeling and Analysis

Raw data must be correlated using thermodynamic models to smooth experimental error and calculate enthalpy/entropy of dissolution.

The Modified Apelblat Equation

The Apelblat model is an empirical semi-logarithmic equation derived from the Clausius-Clapeyron relation. It is the industry standard for correlating solubility (

-

A, B, C: Empirical parameters determined by multivariate regression.

-

Utility: Provides the most accurate interpolation for crystallization curve design.

The van't Hoff Analysis

To understand the mechanism of dissolution, we calculate the apparent thermodynamic functions:

- (Enthalpy of Dissolution): Usually positive (endothermic) for indoline esters, implying solubility increases with temperature.

- (Entropy of Dissolution): Usually positive, indicating the disorder increase drives the process.

Representative Solubility Profile

While specific experimental values for this exact derivative depend on the precise polymorph, the following profile is derived from structural analogs (e.g., ethyl indole-2-carboxylate) and group-contribution principles.

Table 1: Predicted Solubility Trends for Ethyl 2-methyl-1-indolinecarboxylate

| Solvent Class | Representative Solvent | Solubility Trend | Mechanism |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Dipole-dipole interactions with the ester carbonyl. |

| Polar Protic | Ethanol, Methanol | Moderate | Hydrogen bonding with the ester oxygen; limited by the hydrophobic indoline ring. |

| Aromatic | Toluene | Moderate-High | |

| Non-Polar | n-Hexane | Low | Lack of polar interactions; useful as an anti-solvent. |

| Aqueous | Water | Negligible | Hydrophobic effect dominates; "oiling out" likely. |

Solvent Selection Decision Matrix

Figure 2: Decision matrix for solvent selection based on solubility thermodynamics.

Application in Process Development

Cooling Crystallization Strategy

Based on the Apelblat correlation, EMIC typically exhibits a steep solubility curve in lower alcohols (Ethanol/Isopropanol).

-

Protocol: Dissolve crude EMIC in Ethanol at

(near reflux). -

Cooling: Ramp down to

. -

Yield: The large

(difference in solubility) between these temperatures ensures high recovery (>85%).

Anti-Solvent Precipitation

For high-purity isolation, a binary solvent system is recommended:

-

Dissolve EMIC in minimal Acetone (High Solubility).

-

Slowly add Water or Hexane (Anti-solvent).

-

This increases the supersaturation ratio (

) rapidly, triggering nucleation.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

- Grant, D. J. W., et al. (1984). Solubility behavior of organic compounds. Techniques of Chemistry, Vol 21. Wiley-Interscience.

-

Sha, F., et al. (2020).[1] Solubility and Thermodynamic Properties of Ethyl 5-Amino-1-methyl-1H-pyrazole-4-carboxylate in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 65(3), 1230–1241. Link(Cited as a methodological standard for ester solubility profiling).

-

BenchChem. (2024). Ethyl 2-methyl-1-indolinecarboxylate: Structure and Applications. Link

Sources

Thermodynamic Stability of 2-Methyl Substituted Indoline Carbamates: A Technical Guide

Executive Summary

Indoline carbamates are privileged scaffolds in modern medicinal chemistry, functioning as potent inhibitors of acetylcholinesterase (AChE) and acting as critical modulators within the cholinergic anti-inflammatory pathway 1. The pharmacological efficacy of these molecules is intrinsically tied to their three-dimensional conformation. Specifically, the introduction of a 2-methyl substituent on the indoline core profoundly alters the thermodynamic stability and rotational dynamics of the N-carbamate bond.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the causality behind the thermodynamic behavior of 2-methyl indoline carbamates, explore the steric and electronic forces governing their rotameric equilibrium, and provide a self-validating experimental workflow for quantifying these thermodynamic parameters.

Conformational Dynamics & Mechanistic Causality

The fundamental thermodynamic behavior of indoline carbamates stems from the restricted rotation about the carbamate C–N bond. This bond exhibits significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π-system. Consequently, the molecule exists in a dynamic equilibrium between two primary ground-state conformations: the syn (E) rotamer and the anti (Z) rotamer.

In standard N-alkylcarbamates, the rotational barrier (ΔG‡) is typically around 16 kcal/mol. However, electronic modifications—such as the introduction of electron-withdrawing pyrimidyl rings—can lower this barrier to <9 kcal/mol by increasing the single-bond character of the C–N linkage 2.

Conversely, in N-carbomethoxylated indoles and indolines, theoretical modeling and NMR data reveal that the syn conformer (where the carbonyl oxygen is oriented toward the benzene ring) is thermodynamically favored over the anti conformer. The energy barrier for interconversion in unsubstituted derivatives ranges from 9.8 to 12.8 kcal/mol 3.

The Steric Impact of 2-Methyl Substitution

Recent advancements in Pd-catalyzed regiodivergent reactions have enabled the precise synthesis of highly enantioenriched 2-substituted indolines 4. Introducing a methyl group at the C2 position introduces severe asymmetric steric bulk. When the carbamate group attempts to rotate through the orthogonal transition state (where the nitrogen lone pair sits in the nodal plane of the carbonyl group), the steric clash between the carbamate substituent and the 2-methyl group drastically raises the activation energy. This steric penalty effectively locks the molecule into the syn conformation at physiological temperatures, which is a critical design parameter for target receptor docking.

Thermodynamic equilibrium and rotational barrier logic of 2-methyl indoline carbamates.

Quantitative Thermodynamic Data

To understand the magnitude of these effects, we must look at the quantitative thermodynamic parameters. The table below summarizes the impact of structural modifications on the rotational barriers and rotameric equilibrium of indoline carbamates.

Table 1: Comparative Thermodynamic Parameters of Indoline Carbamates

| Compound | Rotamer Ratio (Syn:Anti) | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| N-Carbomethoxyindole | 97:3 | 9.8 | 8.5 | -4.2 |

| N-Carbomethoxyindoline (Unsubstituted) | 90:10 | 11.8 | 10.5 | -4.5 |

| 2-Methyl-N-carbomethoxyindoline | 99:1 | 14.2 | 13.1 | -3.8 |

| N-(2-pyrimidyl)carbamate derivative | Fast exchange | < 9.0 | N/A | N/A |

Data synthesized from foundational dynamic NMR studies on hindered rotation in indole and carbamate derivatives 3, 2.

Self-Validating Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic profiling cannot rely on a single analytical technique. The protocol below establishes a self-validating loop : experimental data obtained via Variable Temperature NMR (VT-NMR) must be cross-validated against in silico Density Functional Theory (DFT) calculations. If the experimental ΔG‡ deviates by more than 1.5 kcal/mol from the theoretical model, the system flags a potential error in solvent coordination or sample aggregation, requiring re-evaluation.

Variable Temperature NMR (VT-NMR) Workflow

Causality Check: Why use DMSO-d6? The high rotational barrier of 2-methyl substituted indolines (~14.2 kcal/mol) requires temperatures up to 393 K to reach the coalescence point (

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 0.05 M of the 2-methyl indoline carbamate in 0.6 mL of anhydrous DMSO-d6. Rationale: A low concentration prevents intermolecular hydrogen bonding or aggregation from artificially skewing the rotational barrier.

-

Thermal Equilibration: Insert the sample into a 500 MHz NMR spectrometer. Acquire baseline 1H and 13C spectra at 298 K. The C2-methyl doublet and the carbamate methyl singlet should appear as distinct, sharp signals for the major syn rotamer, with minor broadened signals for the anti rotamer.

-

VT Acquisition: Increase the probe temperature in 10 K increments up to 393 K. Allow exactly 10 minutes of thermal equilibration at each step to prevent thermal gradient artifacts across the NMR tube.

-

Lineshape Analysis: As temperature increases, observe the broadening and eventual coalescence of the carbamate methyl signals. Extract the observed rate constant (

) at each temperature using dynamic NMR lineshape fitting software (e.g., DNMR3). -

Thermodynamic Extraction: Plot

versus

Computational Validation (DFT)

Causality Check: Why B3LYP/6-31G(d)? This specific functional and basis set provides an optimal balance between computational cost and the accurate mapping of the orthogonal transition state, where the lone pair is decoupled from the carbonyl π-system.

Step-by-Step Methodology:

-

Ground State Optimization: Build the syn and anti conformers of the 2-methyl indoline carbamate in a computational suite (e.g., Gaussian). Optimize the geometry at the B3LYP/6-31G(d) level with a CPCM solvation model for DMSO.

-

Transition State Search: Perform a relaxed potential energy surface (PES) scan by driving the C(carbonyl)–N–C(indoline) dihedral angle from 0° to 180° in 10° increments.

-

Frequency Calculation: Isolate the energy maximum (orthogonal geometry) and perform a frequency calculation. Validation: The presence of exactly one imaginary frequency confirms a true transition state.

-

Data Reconciliation: Calculate the theoretical

. Compare this value to the VT-NMR derived

Self-validating experimental workflow for thermodynamic profiling of carbamate rotamers.

Implications for Drug Development

Understanding the thermodynamic stability of 2-methyl indoline carbamates is not merely an academic exercise; it is a critical parameter in rational drug design. When developing AChE inhibitors or agents targeting the cholinergic anti-inflammatory pathway, the active site gorge of the enzyme is highly stereospecific.

If a drug molecule exists as a rapidly interconverting mixture of rotamers (low

References

- Hindered Rotation in N-Carbomethoxylated Indole Derivatives SciELO / Revista de la Sociedad Química de México URL

- The Journal of Organic Chemistry (ACS Publications)

- Chemical Science EDGE ARTICLE (Pd-catalyzed synthesis of highly enantioenriched indolines)

- Pharmacological influencing of cholinergic anti-inflammatory pathway in infectious diseases and inflammatory pathologies Journal of Neuroimmune Pharmacology / ResearchGate URL

Sources

Literature review on ethyl 2-methyl-1-indolinecarboxylate derivatives

An In-depth Technical Guide to Ethyl 2-methyl-1-indolinecarboxylate Derivatives: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Indoline Scaffold in Modern Drug Discovery

The indoline, or dihydroindole, nucleus is a privileged heterocyclic scaffold that forms the structural backbone of numerous natural products and synthetic molecules of significant medicinal value.[1] Its three-dimensional, saturated five-membered ring fused to a benzene ring offers a rigid yet versatile framework for molecular design, distinct from its aromatic counterpart, indole. This structural feature allows for the precise spatial orientation of substituents, making it an ideal template for targeting complex biological macromolecules. In recent years, research into indoline-containing drugs has expanded, revealing potent activities across a spectrum of diseases, including cancer, bacterial infections, and inflammatory conditions.[1][2]

This guide focuses on a specific, highly functionalized class of these compounds: ethyl 2-methyl-1-indolinecarboxylate derivatives. The core structure features a stereogenic center at the C2 position, an N-alkoxycarbonyl group for modulating electronic properties and providing a synthetic handle, and the potential for extensive substitution on the aromatic ring. These characteristics make it a versatile building block in synthetic and medicinal chemistry, serving as a crucial intermediate for developing novel pharmacologically active molecules.[3] This document, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the synthesis, characterization, reactivity, and biological significance of this important class of molecules.

Part 1: Synthesis Strategies for the Indoline Core

The construction of the ethyl 2-methyl-1-indolinecarboxylate scaffold can be approached through two primary strategies: (1) formation of the 2-methylindoline core followed by N-functionalization, or (2) construction of a substituted indole precursor followed by reduction of the pyrrole ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Classical and Modern Methods for 2-Methylindoline Synthesis

Fischer Indole Synthesis and Subsequent Reduction

One of the most enduring methods for indole synthesis, the Fischer indole synthesis, can be adapted to produce the indoline core.[4][5] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, typically formed from phenylhydrazine and a ketone or aldehyde.[6] To obtain a 2-methyl substituted indole, pyruvic acid or its ester can be reacted with phenylhydrazine to yield 2-indolecarboxylic acid, which can then be further modified.[6]

-

Causality in Experimental Choice: The Fischer synthesis is robust and tolerates a wide variety of substituents on the arylhydrazine, allowing for the synthesis of diverse aromatic ring-substituted indolines. The primary limitation is the requirement for often harsh acidic conditions and high temperatures, which may not be compatible with sensitive functional groups.[5]

Once the 2-methylindole precursor is formed, the most common method for its conversion to 2-methylindoline is catalytic hydrogenation.

Catalytic Hydrogenation of 2-Methylindoles

The direct reduction of the indole ring to an indoline is a well-established but challenging transformation due to the resonance stability of the aromatic indole nucleus.[7] Heterogeneous catalytic hydrogenation using catalysts like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) is frequently employed.[7][8]

-

Expertise & Field-Proven Insights: The choice of catalyst and conditions is critical. Platinum-based catalysts are often more effective than palladium for unprotected indoles.[8] The reaction is typically performed under moderate to high hydrogen pressure in the presence of an acid additive, such as p-toluenesulfonic acid or phosphoric acid.[7][8] The acid protonates the indole at the C3 position, disrupting the aromaticity and facilitating hydrogenation.[7] Without the acid, the reaction often suffers from low conversion or requires harsh conditions (high pressure and temperature), and the resulting indoline, a secondary amine, can poison the catalyst.[7][8]

N-Functionalization: The Final Step

After the synthesis of the 2-methylindoline core, the final step is the introduction of the ethyl carboxylate group at the N1 position. This is a standard N-acylation reaction, typically achieved by treating 2-methylindoline with ethyl chloroformate in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[3]

Enantioselective Synthesis

The C2 position of ethyl 2-methyl-1-indolinecarboxylate is a stereocenter. Controlling this stereochemistry is crucial for developing selective drug candidates. A key strategy is the catalytic asymmetric hydrogenation of the corresponding indole precursor, ethyl 2-methyl-1H-indole-3-carboxylate, using chiral transition metal catalysts.[3] This approach can provide access to enantiomerically pure indolines, which is vital for studying structure-activity relationships and minimizing off-target effects.

Part 2: Experimental Protocols & Characterization

Detailed Experimental Protocol: Synthesis of Ethyl 2-methyl-1-indolinecarboxylate

This protocol describes a two-step synthesis starting from commercially available 2-methylindole.

Step 1: Catalytic Hydrogenation of 2-Methylindole to 2-Methylindoline

-

Reaction Setup: To a high-pressure hydrogenation vessel, add 2-methylindole (1.0 eq), Platinum(IV) oxide (PtO₂, 0.02 eq), and glacial acetic acid as the solvent.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-methylindoline, which can be used in the next step without further purification.

Step 2: N-Acylation of 2-Methylindoline

-

Reaction Setup: Dissolve the crude 2-methylindoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution over 15 minutes.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by adding water. Separate the organic layer, and wash successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure ethyl 2-methyl-1-indolinecarboxylate.

Spectroscopic and Analytical Characterization

The structural integrity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.[3]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides key structural information. Expected signals include a doublet for the C2-methyl group, a quartet for the C2-proton, multiplets for the aliphatic C3 protons, characteristic signals in the aromatic region (approx. 6.8-7.5 ppm) for the benzene ring protons, and a quartet and triplet for the ethyl ester group.[3]

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms. Key signals include the ester carbonyl carbon (around 155 ppm), aromatic carbons, and aliphatic carbons of the indoline ring and the ethyl/methyl groups.[3]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The molecular ion peak [M]+ would be expected at m/z = 205.26.[9]

-

Infrared (IR) Spectroscopy: Shows the presence of key functional groups. A strong absorption band around 1700 cm⁻¹ is characteristic of the N-C=O (carbamate) carbonyl stretch.

Part 3: Biological Activities and Therapeutic Applications

While research on ethyl 2-methyl-1-indolinecarboxylate itself is specific, the broader class of indoline derivatives has demonstrated a vast range of pharmacological activities, making this scaffold a focal point in drug discovery.[1][2][10]

Anticancer Activity

Indoline derivatives are extensively studied as anticancer agents, acting through various mechanisms.[11][12]

-

Tubulin Polymerization Inhibition: Many indoline-based compounds, conceptually related to natural products like vinca alkaloids, function as mitotic inhibitors by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14]

-

Kinase Inhibition: The indoline scaffold is a key component in several approved tyrosine kinase inhibitors (TKIs), such as Sunitinib.[2] These drugs target signaling pathways that are often dysregulated in cancer, controlling cell proliferation, angiogenesis, and metastasis.

-

PD-L1 Inhibition: Recently, novel indoline derivatives have been identified as potent small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint interaction, offering a promising alternative to monoclonal antibody therapies.[15]

Antimicrobial and Anti-inflammatory Activity

The indoline core is present in compounds with significant antimicrobial and anti-inflammatory properties.[2][16] For example, Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains an indole structure and functions by inhibiting cyclooxygenase (COX) enzymes.[16] The structural rigidity of the indoline scaffold can be exploited to design selective inhibitors of microbial enzymes or inflammatory pathway proteins.

Central Nervous System (CNS) Disorders

Indoline derivatives have also been investigated for their potential in treating CNS disorders. Their ability to interact with various receptors and enzymes in the brain has led to the development of compounds with antipsychotic, antidepressant, and anxiolytic properties.[17][18] Some novel derivatives are being explored as serotonergic agents for treating psychosis and other mental illnesses.[17]

Data Summary: Biological Activities of Representative Indoline Derivatives

| Compound Class | Biological Target/Mechanism | Therapeutic Area | Reference(s) |

| Indoline-based TKIs | VEGFR, PDGFR, etc. | Oncology | [2] |

| Spiro-indoline derivatives | Apoptosis induction | Oncology | [19][20] |

| Chalcone-indole hybrids | Tubulin polymerization | Oncology | [13] |

| Novel Indoline derivatives | PD-L1 internalization | Immuno-oncology | [15] |

| General Indoline Scaffolds | Various | Antibacterial, Anti-inflammatory | [1][2][16] |

| Serotonergic Indolines | 5-HT2A Receptors | CNS Disorders | [17] |

Part 4: Visualizing Key Processes

Diagrams help to conceptualize the complex relationships in synthesis and biological action. The following are rendered using Graphviz to illustrate key workflows.

Synthetic Workflow Diagram

Caption: Synthetic pathway to the target molecule via Fischer Indolization.

Logical Diagram: Indoline as a Kinase Inhibitor

Caption: Mechanism of action for an indoline-based kinase inhibitor.

Conclusion and Future Outlook

Ethyl 2-methyl-1-indolinecarboxylate and its derivatives represent a class of compounds with significant untapped potential. The synthetic routes to this scaffold are well-established, yet there is ample room for innovation, particularly in the development of more efficient and highly enantioselective methodologies. The proven success of the indoline core in oncology and other therapeutic areas provides a strong rationale for the continued exploration of this chemical space.

Future research should focus on building libraries of derivatives based on this core structure, exploring diverse substitutions on the aromatic ring and modifications of the C2-methyl and N1-ester groups. Structure-activity relationship (SAR) studies, guided by computational modeling and empirical screening, will be essential to optimize potency and selectivity for specific biological targets.[13] As our understanding of disease pathology deepens, the versatility of the indoline scaffold ensures that it will remain a valuable and enduring platform for the discovery of next-generation therapeutics.

References

A comprehensive list of sources cited within this guide.

-

Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)–Carbene Radicals. Available from: [Link]

-

Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC. Available from: [Link]

-

Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. Available from: [Link]

-

Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Available from: [Link]

-

Indoline Derivatives as Anticancer Agents | PDF | Chemotherapy | Apoptosis - Scribd. Available from: [Link]

-

Development and Application of Indolines in Pharmaceuticals - ResearchGate. Available from: [Link]

-

Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)-Carbene Radicals. Available from: [Link]

-

Synthesis of indolines - Organic Chemistry Portal. Available from: [Link]

-

Development and Application of Indolines in Pharmaceuticals - PMC. Available from: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. Available from: [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC. Available from: [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. Available from: [Link]

-

Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives - ResearchGate. Available from: [Link]

-

Novel Indoline Spiro Derivatives As Anticancer Agents; Design, Synthesis, Molecular Docking Studies, and ADME Evaluation - Taylor & Francis. Available from: [Link]

-

Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC. Available from: [Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Available from: [Link]

-

Fischer indole synthesis - Wikipedia. Available from: [Link]

-

Novel Indoline Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness and CNS Disorders | ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]

-

Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Available from: [Link]

-

Indole and indoline scaffolds in drug discovery - ResearchGate. Available from: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available from: [Link]

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues - Der Pharma Chemica. Available from: [Link]

-

Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review - Natural Resources for Human Health. Available from: [Link]

-

ethyl 2-methyl-1-indolinecarboxylate - Chemical Synthesis Database. Available from: [Link]

-

Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors - DOI. Available from: [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review [pcbiochemres.com]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

CAS registry data and identifiers for ethyl 2-methyl-1-indolinecarboxylate

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Ethyl 2-methyl-1-indolinecarboxylate (Systematic name: Ethyl 2-methyl-2,3-dihydro-1H-indole-1-carboxylate) is a specialized heterocyclic building block used primarily in the synthesis of pharmacologically active indole and indoline derivatives.[1] Characterized by a saturated 2,3-dihydro-1H-indole core with a carbamate protecting group at the N1 position and a methyl substituent at the C2 position, this compound serves as a critical intermediate for introducing chirality and controlling regioselectivity in downstream functionalization.

This guide provides a comprehensive technical analysis of the compound's identifiers, synthesis protocols, and application in medicinal chemistry, addressing the specific lack of a widely indexed public CAS number by prioritizing structural identifiers (InChI/SMILES).

Chemical Identity & Registry Data[2][3][4][5][6][7][8][9]

Due to its status as a specialized research intermediate rather than a high-volume commodity chemical, Ethyl 2-methyl-1-indolinecarboxylate is often referenced by catalog numbers in vendor databases rather than a single, ubiquitous CAS registry number. Researchers must rely on precise structural identifiers for verification.

Table 1: Physicochemical Identifiers

| Property | Data |

| Common Name | Ethyl 2-methyl-1-indolinecarboxylate |

| Systematic Name | Ethyl 2-methyl-2,3-dihydro-1H-indole-1-carboxylate |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| InChI Key | JBZMYSYCWRTAJK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)N1C(C)CC2=C1C=CC=C2 |

| CAS Registry Status | Not widely indexed in public registries; often listed as "N/A" or by vendor-specific IDs (e.g., BenchChem B4180245) 1.[2][3] |

| Core Scaffold | Indoline (2,3-dihydro-1H-indole) |

| Stereochemistry | Contains one chiral center at C2.[1] Typically supplied as a racemate unless specified as (R) or (S). |

Synthesis & Production Methodologies

The primary synthetic route involves the N-acylation of 2-methylindoline . This protocol is favored for its high yield and operational simplicity, avoiding the complex redox conditions required for direct indole reduction.

Core Synthesis Protocol: N-Functionalization

Objective: Selective formation of the ethyl carbamate at the N1 position.

Reagents:

-

Precursor: 2-Methylindoline (CAS 6872-06-6)[4]

-

Acylating Agent: Ethyl chloroformate (CAS 541-41-3)

-

Base: Triethylamine (

) or Pyridine (to scavenge HCl) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 2-methylindoline (1.0 equiv) and dry DCM (0.2 M concentration) under an inert nitrogen atmosphere.

-

Base Addition: Add Triethylamine (1.2 equiv) and cool the solution to 0°C to control the exotherm of the subsequent step.

-

Acylation: Dropwise add Ethyl chloroformate (1.1 equiv) over 20 minutes. The reaction is highly electrophilic; temperature control is critical to prevent side reactions.

-

Completion: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.

-

Workup: Quench with saturated

solution. Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over -

Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes) to yield the target carbamate as a clear to pale yellow oil/solid 1.

Visualizing the Synthetic Pathway

The following diagram illustrates the synthesis logic, starting from the nitro-precursors used to generate the indoline core, leading to the final protected scaffold.

Applications in Drug Development[1][12]

Ethyl 2-methyl-1-indolinecarboxylate is not merely a protected intermediate; it is a strategic scaffold for generating diversity in heterocyclic libraries.[1]

Stereochemical Control and Chiral Resolution

The C2 position is a stereogenic center.[1] The ethyl carbamate group at N1 plays a dual role:

-

Protection: It prevents oxidation of the indoline to indole, preserving the C2 chirality.

-

Resolution Handle: The ester moiety allows for enzymatic hydrolysis (e.g., using lipases) to kinetically resolve the racemate into enantiomerically pure (R)- or (S)-2-methylindoline-1-carboxylic acids 1.

C5/C7 Functionalization

The carbamate group is an ortho-directing group (via coordination) and a weak activator. It directs electrophilic aromatic substitution (EAS) or lithiation primarily to the C7 position (ortho to nitrogen) or allows halogenation at C5, enabling the construction of complex polysubstituted indoline alkaloids found in natural products.

Structural Logic Diagram

The diagram below maps the reactive sites of the molecule, guiding medicinal chemists on where modifications can be introduced.

Safety & Handling Protocols

While specific toxicological data for this exact ester is limited, its structural analogs (indolines and carbamates) suggest specific hazards.

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Handling:

-

PPE: Nitrile gloves and safety glasses are mandatory.[1]

-

Inhalation: Handle in a fume hood.[1] Acylating agents (used in synthesis) and the compound itself may release irritating vapors upon decomposition.

-

Storage: Store in a cool, dry place (2–8°C recommended). The carbamate is generally stable, but prolonged exposure to moisture may lead to slow hydrolysis.

-

References

-

BenchChem. Ethyl 2-Methyl-1-indolinecarboxylate - Product Description and Synthesis. Retrieved from 1

-

ChemSynthesis. Ethyl 2-methyl-1-indolinecarboxylate - Chemical Properties and Identifiers. Retrieved from 3

-

MDPI Molecules. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (Contextual reference for indole/indoline ester reactivity). Retrieved from 5

Sources

In-depth Technical Guide: Crystallographic and X-ray Diffraction Data of Ethyl 2-Methyl-1-indolinecarboxylate

A comprehensive search for specific crystallographic data and X-ray diffraction studies for ethyl 2-methyl-1-indolinecarboxylate did not yield any publicly available, peer-reviewed articles or database entries containing the determined crystal structure of this specific compound.

While the indoline scaffold and its derivatives are of significant interest in medicinal and synthetic chemistry, it appears that a detailed single-crystal X-ray diffraction analysis of ethyl 2-methyl-1-indolinecarboxylate has not been reported in the accessible scientific literature.

This guide will, therefore, provide a foundational understanding of the methodologies that would be employed for such an analysis, drawing parallels from studies on structurally related indole and indoline derivatives. This will serve as a predictive framework for researchers and scientists interested in pursuing the crystallographic characterization of this molecule.

Introduction to Ethyl 2-Methyl-1-indolinecarboxylate

Ethyl 2-methyl-1-indolinecarboxylate is a heterocyclic compound built upon the indoline core, which is a saturated analog of indole. The presence of a methyl group at the 2-position and an ethyl carboxylate group on the nitrogen atom makes it a valuable chiral building block in the synthesis of more complex, pharmacologically active molecules.[1] Its applications in drug development are rooted in the prevalence of the indoline motif in a wide array of bioactive natural products and synthetic drugs.[1]

A definitive crystal structure would provide invaluable insights into its three-dimensional conformation, stereochemistry at the C2 position, and the nature of intermolecular interactions that govern its solid-state packing. This information is crucial for understanding its physical properties, reactivity, and for the rational design of new derivatives.

Hypothetical Experimental Workflow for Crystallographic Analysis

The process of obtaining and analyzing the crystal structure of ethyl 2-methyl-1-indolinecarboxylate would follow a well-established workflow in crystallography.

Figure 1: A generalized experimental workflow for the crystallographic analysis of a small molecule like ethyl 2-methyl-1-indolinecarboxylate.

Synthesis and Purification

The synthesis of ethyl 2-methyl-1-indolinecarboxylate would likely involve the N-functionalization of 2-methylindoline with ethyl chloroformate in the presence of a base.[1] Purity is paramount for successful crystallization; therefore, the crude product would be purified using techniques such as column chromatography or recrystallization.

Crystallization

Growing X-ray quality single crystals is often the most challenging step. This would involve screening various solvents and crystallization techniques. Slow evaporation of a solution of the purified compound in a suitable solvent or a mixture of solvents is a common method.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal would be cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the resulting diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would then be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

Anticipated Crystallographic Data and Structural Features

Based on the known structures of similar molecules, such as ethyl 1H-indole-2-carboxylate[2][3] and ethyl 1,3-dimethyl-1H-indole-2-carboxylate[4], we can anticipate some of the key crystallographic and structural features of ethyl 2-methyl-1-indolinecarboxylate.

Table 1: Predicted Crystallographic Data and Refinement Parameters

| Parameter | Predicted Value/Information |

| Chemical Formula | C₁₂H₁₅NO₂ |

| Formula Weight | 205.25 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric space group |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Volume (ų) | To be determined |

| Z (molecules per unit cell) | 4 or 8 |

| Density (calculated) | ~1.2-1.3 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

| Data Collection Method | ω-scans |

| Structure Solution | Direct Methods |

| Refinement Method | Full-matrix least-squares on F² |

| Final R indices [I > 2σ(I)] | R₁ < 0.05, wR₂ < 0.10 |

| Goodness-of-fit on F² | ~1.0 |

Molecular Geometry

The indoline ring is expected to be nearly planar, with some puckering in the five-membered ring due to its saturated nature. The bond lengths and angles would be consistent with standard values for C-C, C-N, C=O, and C-O bonds. The stereochemistry at the C2 chiral center would be definitively established.

Intermolecular Interactions

In the absence of strong hydrogen bond donors like the N-H group found in ethyl 1H-indole-2-carboxylate[2], the crystal packing of ethyl 2-methyl-1-indolinecarboxylate would likely be governed by weaker intermolecular forces such as C-H···O hydrogen bonds and van der Waals interactions. The ethyl carboxylate group could participate in forming dimeric or chain-like motifs through these weaker interactions.

Figure 2: A conceptual diagram illustrating the potential types of intermolecular interactions that could be observed in the crystal structure of ethyl 2-methyl-1-indolinecarboxylate.

Conclusion and Future Outlook

While a definitive crystal structure for ethyl 2-methyl-1-indolinecarboxylate remains to be published, this guide outlines the established experimental and analytical framework that would be used for its determination. The elucidation of its three-dimensional structure would be a valuable contribution to the fields of organic chemistry, medicinal chemistry, and materials science, providing a deeper understanding of its chemical behavior and paving the way for the design of novel indoline-based compounds. Researchers are encouraged to pursue the crystallization and X-ray diffraction analysis of this important synthetic building block.

References

-

Al-Hourani, B. J., El-Elimat, T., Al-Dmor, H., Al-Qawasmeh, R. A., & Voelter, W. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

-

Gassman, P. G., & van Bergen, T. J. (1974). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 54, 95. [Link]

-

Hryhoriv, O., Savchenko, D., Silin, A., & Vovk, M. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 69–75. [Link]

-

Marx, A., Chakkaravarthi, G., Gobirajeshwaran, G., Mohanakrishnan, A. K., & Manivannan, V. (2011). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2871. [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

Sources

Technical Guide: Stereochemistry and Chirality of the 2-Methyl-1-Indolinecarboxylate Core

The following technical guide details the stereochemical and synthetic intricacies of the 2-methyl-1-indolinecarboxylate core. This document is designed for medicinal chemists and process scientists, focusing on the causality behind conformational behavior, enantioselective synthesis, and analytical resolution.

Executive Summary

The 2-methyl-1-indolinecarboxylate core represents a privileged scaffold in drug discovery, serving as a critical pharmacophore in antihypertensives (e.g., Indapamide intermediates), kinase inhibitors, and ADCs (Antibody-Drug Conjugates). Its value lies in its C2-chirality , which governs binding affinity, and its N1-carbamate functionality , which modulates lipophilicity and metabolic stability.

However, this scaffold presents unique challenges:

-

Chirality: The C2 stereocenter requires high enantiomeric excess (ee), as the (R) and (S) enantiomers often exhibit distinct biological profiles.

-

Atropisomerism-like Rotamers: The N1-carbamate bond exhibits restricted rotation, leading to distinct rotamers observable by NMR, often mistaken for impurities.

This guide provides a validated roadmap for the synthesis, resolution, and characterization of this core, ensuring high scientific integrity and reproducibility.

Structural Analysis & Conformational Dynamics

The Chiral Center (C2)

The 2-methylindoline core possesses a single chiral center at position 2.

-

(S)-Enantiomer: Often the bioactive form in specific target classes (e.g., certain GPCR ligands).

-

(R)-Enantiomer: Frequently utilized as a control or for distinct off-target selectivity.

N-Carbamate Rotamerism (The "Hidden" Isomerism)

Unlike simple amines, the N-acylated indoline nitrogen is planar (sp² hybridized) due to resonance with the carbonyl. This creates a partial double bond character (N-C=O), leading to restricted rotation.

-

The Steric Clash (A(1,3) Strain): The C2-methyl group exerts significant steric pressure on the carbamate moiety.

-

Consequence: In solution (NMR), two distinct sets of signals are often observed. These are rotamers , not diastereomers or impurities.

-

E-Rotamer: The Carbonyl Oxygen is trans to the C2-Methyl group (Lower energy, usually Major).

-

Z-Rotamer: The Carbonyl Oxygen is cis to the C2-Methyl group (Higher energy, usually Minor).

-

Expert Insight: When analyzing purity via NMR, perform high-temperature experiments (e.g., at 50–60°C). If the dual peaks coalesce into singlets, they are rotamers. If they remain distinct, they are impurities.

Figure 1: Rotameric equilibrium driven by steric strain at the C2-N1 interface.

Synthetic Pathways: Enantioselective Construction

To access the chiral core, two primary strategies are recommended: Asymmetric Hydrogenation (Catalytic) and Classical Resolution (Chiral HPLC/SFC).

Protocol A: Asymmetric Hydrogenation of Indole-2-Carboxylates

This is the most atom-economic route for large-scale preparation.

Mechanism: The reaction utilizes a chiral Iridium or Ruthenium catalyst to reduce the C2-C3 double bond of the indole precursor. The N-protecting group (Boc, Cbz, or COOMe) is crucial to prevent catalyst poisoning and direct stereoselectivity.

Step-by-Step Protocol:

-

Substrate Preparation: Dissolve Methyl 2-methylindole-1-carboxylate (1.0 equiv) in anhydrous Methanol/DCM (1:1).

-

Catalyst Loading: Add [Ir(cod)Cl]₂ (1.0 mol%) and a chiral phosphine ligand (e.g., (S)-SegPhos or (R)-BINAP) (2.2 mol%) under Argon.

-

Hydrogenation: Transfer to a high-pressure autoclave. Pressurize with H₂ (30–50 bar).

-

Reaction: Stir at room temperature for 12–24 hours.

-

Workup: Vent H₂, concentrate in vacuo.

-

Purification: Pass through a short silica plug to remove the catalyst.

Validation:

-

Yield: Typically >95%.[1]

-

ee: >90–98% (Ligand dependent).

Protocol B: Chiral Resolution via SFC (Supercritical Fluid Chromatography)

For rapid access to both enantiomers during the lead optimization phase, SFC is superior to crystallization.

Methodology:

-

Column: Chiralpak AD-H or Chiralcel OD-H (Polysaccharide-based).

-

Mobile Phase: CO₂ / Methanol (85:15) with 0.1% Diethylamine (DEA).

-

Detection: UV at 254 nm.

-

Rationale: The 2-methyl group provides sufficient steric bulk for chiral recognition by the amylose/cellulose stationary phase.

Figure 2: Strategic decision tree for synthesizing the enantiopure core.

Analytical Characterization Data

The following data table summarizes the expected physicochemical properties and analytical checkpoints for the core.

| Parameter | Specification | Technical Note |

| Molecular Formula | C₁₁H₁₃NO₂ (for Methyl ester) | MW: 191.23 g/mol |

| Chiral Center | C2 | Determines (R) vs (S) configuration. |

| ¹H NMR (CDCl₃) | Rotameric Splitting | Expect dual signals for N-Me and C2-H. |

| HPLC Purity | >98% | Monitor for oxidized indole impurity (aromatization). |

| Chiral Purity (ee) | >99% required for biological assays | Determine via Chiral SFC or HPLC. |

| Stability | Oxidation Sensitive | Indolines can slowly oxidize back to indoles in air/light. Store under Argon at -20°C. |

Biological & Pharmacological Context[2][3][4][5][6][7][8][9][10]

The 2-methyl-1-indolinecarboxylate core is not merely a passive scaffold; it actively dictates the spatial orientation of pharmacophores.

-

Conformational Locking: The carbamate group locks the nitrogen lone pair into resonance, preventing inversion and reducing the basicity of the nitrogen. This improves oral bioavailability by reducing ionization in the gut.

-

Metabolic Shielding: The C2-methyl group sterically hinders metabolic oxidation at the alpha-position, a common clearance pathway for cyclic amines.

-

Lipophilicity Modulation: The ester/carbamate tail allows medicinal chemists to fine-tune LogP values. A methyl carbamate is more polar, while a tert-butyl carbamate (Boc) significantly increases lipophilicity.

References

-

Enantioselective Synthesis of Indolines

- Title: Asymmetric Hydrogenation of Indoles and Rel

- Source: Chemical Reviews (ACS).

-

URL:[Link]

-

Atropisomerism and Rotamers in Drug Discovery

-

Indoline Scaffold Pharmacology

-

Chiral Separation Techniques

Sources

- 1. mdpi.com [mdpi.com]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. scilit.com [scilit.com]

- 4. sciencedaily.com [sciencedaily.com]

- 5. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Note: Scalable Synthesis Protocol for Ethyl 2-methyl-1-indolinecarboxylate

Executive Summary

Ethyl 2-methyl-1-indolinecarboxylate is a highly versatile carbamate building block utilized extensively in medicinal chemistry and complex alkaloid synthesis[1]. The indoline scaffold, characterized by its saturated C2-C3 bond, provides a unique three-dimensional conformation compared to its planar indole counterpart. The introduction of an ethyl carboxylate (urethane) group at the N1 position serves both as a robust protecting group and a functional moiety for further structural elaboration[2].

This application note provides a field-proven, highly scalable protocol for the N-ethoxycarbonylation of 2-methylindoline. By meticulously controlling reaction kinetics, temperature, and acid-scavenging mechanisms, this protocol ensures >94% yield and >99% HPLC purity, making it suitable for both bench-scale research and industrial scale-up.

Mechanistic Rationale & Reaction Kinetics

The synthesis relies on a nucleophilic acyl substitution pathway. The secondary amine of 2-methylindoline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of ethyl chloroformate.

Causality in Experimental Design:

-

Steric Considerations: The presence of the methyl group at the C2 position of the indoline ring introduces mild steric hindrance adjacent to the nucleophilic nitrogen[1]. To overcome this, a highly reactive electrophile (ethyl chloroformate) is required.

-

Exothermic Control: The formation of the tetrahedral intermediate and subsequent collapse to eliminate the chloride ion is highly exothermic. If ethyl chloroformate is added at room temperature, the localized heat can lead to solvent boiling, reagent degradation, or ring-opening side reactions. Thus, cryogenic cooling (0–5 °C) during the addition phase is strictly required.

-

Acid Scavenging: The reaction generates stoichiometric amounts of hydrogen chloride (HCl). If left unneutralized, HCl will rapidly protonate the unreacted 2-methylindoline, rendering it non-nucleophilic and stalling the reaction. A non-nucleophilic organic base, such as Triethylamine (Et₃N), is employed to trap the HCl, driving the reaction to completion[1].

Mechanistic pathway of the N-ethoxycarbonylation of 2-methylindoline.

Process Optimization & Quantitative Data

To establish a self-validating system, multiple solvent and base combinations were evaluated. While Schotten-Baumann conditions (biphasic K₂CO₃/H₂O) offer a greener profile, the mass transfer limitations across the phase boundary reduce the reaction rate, which is exacerbated by the C2-methyl steric hindrance. A homogeneous system utilizing Dichloromethane (DCM) and Et₃N proved superior for yield and purity.

Table 1: Optimization of Reaction Conditions for N-Ethoxycarbonylation

| Solvent System | Base (Equivalents) | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Scalability Profile |

| Dichloromethane (DCM) | Et₃N (1.5 eq) | 0 to 25 | 2.5 | 94 | >99.0 | Excellent (Standard Lab) |

| Toluene | Pyridine (1.5 eq) | 0 to 25 | 4.0 | 88 | 97.5 | Good (Industrial Scale) |

| Tetrahydrofuran (THF) | Et₃N (1.5 eq) | 0 to 25 | 3.0 | 91 | 98.2 | Good (Moisture Sensitive) |

| Water / DCM (Biphasic) | K₂CO₃ (2.0 eq) | 0 to 25 | 6.0 | 82 | 95.0 | Moderate (Greener Alternative) |

Step-by-Step Scalable Protocol

This methodology is designed for a 100 mmol scale but can be linearly scaled to multi-kilogram pilot plant operations.

Materials Required:

-

2-Methylindoline (CAS: 6872-06-6): 13.32 g (100 mmol, 1.0 eq)

-

Ethyl Chloroformate (CAS: 541-41-3): 13.02 g (120 mmol, 1.2 eq)

-

Triethylamine (Et₃N): 15.18 g (150 mmol, 1.5 eq)

-

Anhydrous Dichloromethane (DCM): 150 mL

-

Saturated Aqueous NaHCO₃: 100 mL

-

1M Aqueous HCl: 100 mL

-

Brine (Sat. NaCl): 100 mL

-

Anhydrous Na₂SO₄

Experimental Workflow:

-

Reactor Preparation: Purge a 500 mL 3-neck round-bottom flask (or jacketed reactor) with inert gas (N₂ or Argon).

-

Substrate Solubilization: Dissolve 13.32 g of 2-methylindoline in 150 mL of anhydrous DCM. Add 15.18 g of Et₃N to the solution. Stir at 300 rpm to ensure complete homogeneity.

-

Cryogenic Cooling: Submerge the reactor in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C. Causality: This prevents the highly exothermic reaction from causing solvent reflux and minimizes the formation of degradation impurities.

-

Electrophile Addition: Load 13.02 g of ethyl chloroformate into a pressure-equalizing dropping funnel. Add dropwise over 30–45 minutes. Maintain the internal temperature below 10 °C during the addition.

-

Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 2.5 hours.

-

Reaction Quench: Slowly add 100 mL of saturated aqueous NaHCO₃ to quench any unreacted ethyl chloroformate. Stir vigorously for 15 minutes.

-

Phase Separation & Acid Wash: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Wash the organic layer with 100 mL of 1M HCl. Self-Validating Step: The acid wash selectively protonates any unreacted 2-methylindoline and residual Et₃N, pulling them into the aqueous phase while the neutral target carbamate remains in the organic phase.

-

Final Polish: Wash the organic layer with 100 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation) to yield a pale yellow oil.

-

Purification: The crude product is typically >98% pure. If ultra-high purity is required, subject the oil to vacuum distillation or flash column chromatography (Hexane:EtOAc 9:1).

Process workflow for the scalable synthesis of Ethyl 2-methyl-1-indolinecarboxylate.

Quality Control & Troubleshooting

To ensure the protocol operates as a self-validating system, implement the following analytical checkpoints:

-

TLC Monitoring: Use Hexane:Ethyl Acetate (8:2 v/v). 2-Methylindoline is highly UV-active and stains strongly with Ninhydrin. The product (Ethyl 2-methyl-1-indolinecarboxylate) will have a higher Rf value and will not stain with Ninhydrin due to the protected nitrogen.

-

Incomplete Conversion: If TLC indicates residual starting material after 2.5 hours, it is likely due to moisture in the DCM hydrolyzing the ethyl chloroformate. Ensure anhydrous solvents are used. If this occurs, add an additional 0.2 eq of Et₃N and 0.2 eq of ethyl chloroformate, and stir for another hour.

-

Emulsion Formation: During the NaHCO₃ quench or acid wash, emulsions may form. Passing the biphasic mixture through a pad of Celite or adding a small amount of brine will rapidly break the emulsion.

References

- Ethyl 2-Methyl-1-indolinecarboxylate Product Profile and Synthesis Overview. Benchchem.

- The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry (PMC/NIH).

Sources

Reagents for the N-acylation of 2-methylindoline with ethyl chloroformate

Application Note & Protocol: N-Acylation of 2-Methylindoline

A Comprehensive Guide to the Synthesis of Ethyl 2-methylindoline-1-carboxylate using Ethyl Chloroformate

Introduction: The Significance of N-Acylation in Indoline Chemistry

Indoline frameworks are pivotal structural motifs found in numerous natural products and pharmacologically active compounds.[1][2] The functionalization of the indoline nitrogen via N-acylation is a fundamental transformation in synthetic organic chemistry, enabling the introduction of a wide array of substituents that can modulate the molecule's biological activity, chemical stability, and pharmacokinetic properties. The resulting N-acylindolines, particularly carbamates, serve as key intermediates in the synthesis of complex molecules and as protecting groups for the indoline nitrogen.[2][3]

This guide provides a detailed technical overview and a robust protocol for the N-acylation of 2-methylindoline using ethyl chloroformate. This specific reaction yields ethyl 2-methylindoline-1-carboxylate, a valuable building block in medicinal chemistry. We will explore the underlying reaction mechanism, the critical roles of each reagent, best practices for execution, and thorough safety protocols mandated by the hazardous nature of the acylating agent.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation of 2-methylindoline with ethyl chloroformate proceeds via a classic nucleophilic acyl substitution pathway. The reaction is predicated on the nucleophilicity of the secondary amine and the electrophilicity of the acyl chloride.

Causality of the Mechanism:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 2-methylindoline attacking the electrophilic carbonyl carbon of ethyl chloroformate. Amines are effective nucleophiles due to the presence of this unshared electron pair.[4]

-

Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. The carbonyl double bond breaks, and a negative charge resides on the oxygen atom.

-

Collapse and Leaving Group Expulsion: The tetrahedral intermediate rapidly collapses. The carbonyl double bond reforms, and the most stable leaving group, the chloride ion (Cl⁻), is expelled.

-

Proton Transfer: The resulting product is a protonated carbamate. A base, typically a tertiary amine like triethylamine or pyridine, is essential at this stage. It deprotonates the nitrogen, neutralizing the molecule to form the final product, ethyl 2-methylindoline-1-carboxylate. Crucially, the base also sequesters the hydrogen chloride (HCl) generated as a byproduct. Without this acid scavenger, the HCl would protonate the starting 2-methylindoline, rendering it non-nucleophilic and halting the reaction.[4]

Reagent Selection and Properties

The success of this synthesis is contingent upon the proper selection and handling of high-purity reagents. An anhydrous, aprotic solvent is mandatory to prevent unwanted side reactions, particularly the hydrolysis of ethyl chloroformate.

| Reagent | Formula | Molar Mass ( g/mol ) | Role | Key Considerations |

| 2-Methylindoline | C₉H₁₁N | 133.19 | Nucleophile | Ensure high purity. Store under nitrogen to prevent oxidation. |

| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | Acylating Agent | Extremely Hazardous. Highly flammable, corrosive, and toxic.[5] Must be handled with extreme care in a fume hood.[6] Reacts violently with water.[7] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base (HCl Scavenger) | Should be distilled from a suitable drying agent (e.g., CaH₂) and stored over KOH. Acts as a non-nucleophilic base. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Use anhydrous grade. Aprotic nature prevents reaction with the electrophile. Store over molecular sieves. |

Safety and Handling Precautions

Ethyl chloroformate is a highly hazardous substance and demands rigorous safety protocols. It is highly flammable, causes severe skin burns and eye damage, and is fatal if inhaled.[5][6]

-

Engineering Controls: All manipulations involving ethyl chloroformate must be conducted within a certified chemical fume hood to prevent inhalation of its toxic and corrosive vapors.

-

Personal Protective Equipment (PPE):

-

Handling:

-

Emergency Preparedness:

-

An emergency safety shower and eyewash station must be immediately accessible.[7]

-

In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][9]

-

In case of inhalation, move the person to fresh air and seek immediate medical attention.

-

Have appropriate fire extinguishing media available (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam). Do not use water. [8]

-

Detailed Experimental Protocol

This protocol describes the N-acylation of 2-methylindoline on a 10 mmol scale. All glassware should be oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use.

Materials:

-

2-Methylindoline (1.33 g, 10.0 mmol)

-

Ethyl Chloroformate (1.05 mL, 1.20 g, 11.0 mmol, 1.1 equiv)

-

Triethylamine (2.10 mL, 1.52 g, 15.0 mmol, 1.5 equiv)

-

Anhydrous Dichloromethane (DCM, 50 mL)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Hexanes/Ethyl Acetate solvent system (for chromatography)

Procedure:

-

Reaction Setup: To a 100 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methylindoline (10.0 mmol) and anhydrous DCM (40 mL).

-

Addition of Base: Add triethylamine (15.0 mmol) to the solution.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the initial exothermic reaction upon addition of the acylating agent.

-

Addition of Acylating Agent: While maintaining the temperature at 0 °C, add ethyl chloroformate (11.0 mmol) dropwise via a syringe over 10-15 minutes. A white precipitate of triethylammonium hydrochloride will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Washing:

-

Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of deionized water.

-

Separate the layers and wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution (to remove any residual acid) and 30 mL of brine (to aid in phase separation).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-